molecular formula C16H16N2O3 B2813345 METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE CAS No. 2164-93-4

METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE

Cat. No.: B2813345
CAS No.: 2164-93-4
M. Wt: 284.315
InChI Key: LIEDLYNZXVQNLY-UHFFFAOYSA-N
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Description

METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE is an organic compound with a complex structure that includes a benzylcarbamoylamino group attached to a methyl benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE typically involves the reaction of methyl 2-aminobenzoate with benzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reactants: Methyl 2-aminobenzoate and benzyl isocyanate.

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Catalyst: A base such as triethylamine is often used to facilitate the reaction.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylcarbamoylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.

    Benzylcarbamoyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-(benzylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-21-15(19)13-9-5-6-10-14(13)18-16(20)17-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEDLYNZXVQNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of benzyl isocyanate (13.3 g, 0.10 mol) in xylene (40 ml) is metered, at room temperature, into a solution of methyl anthranilate (15.1 g, 0.10 mol) in xylene (80 ml). After the addition has ended, the batch is stirred at 110° C. for 2 hours. Triethylamine (1.4 ml, 1.01 g, 0,010 mol) is added. The mixture is stirred at 90° C. for a further 2 hours. The desired cyclization product 3-(benzyl)-2,4(1H,3H)-quinazolinedione cannot be detected in the reaction solution by thin-layer chromatography. After cooling, the precipitate is filtered off with suction, washed with 3×25 ml of xylene and dried. 23.1 g of methyl N-(benzylcarbamoyl)anthranilate (yield: 81.3% of theory) of melting point 140° to 141° C. (lit. 139° to 140° C.) are obtained.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

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